3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide - 1188410-10-7

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

Catalog Number: EVT-1697363
CAS Number: 1188410-10-7
Molecular Formula: C7H9BrN4O2
Molecular Weight: 261.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hydrazide 2-amino-5-phenyl-nicotinic acid

  • Relevance: While structurally distinct from 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide, this compound is relevant due to its exclusion as a potential TGF inhibitor in a study focusing on pyrazine derivatives. [] This suggests that variations on the core pyrazine structure, such as replacing it with a pyridine ring, might significantly impact the desired inhibitory activity. This exclusion helps define the structure-activity relationship for TGF inhibition within this class of compounds. []

3-Amino-6-phenyl-N-(2-phenylethyl) pyrazin-2-carboxamide

  • Relevance: This compound shares the core 3-amino-pyrazine-2-carboxamide structure with 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide. [] The key difference lies in the substituents at the 6-position (phenyl vs. bromine) and the carboxamide nitrogen (2-phenylethyl vs. methoxymethyl). This comparison highlights the importance of specific substituents in determining the activity of these compounds and their potential as TGF inhibitors. []

3-amino-6-phenyl acid -N-(phenylmethyl) pyrazin-2-carboxamide

  • Relevance: This compound shares the 3-amino-6-phenyl-pyrazin-2-carboxamide scaffold with 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide. [] The primary difference lies in the carboxamide substituent, where this compound has a phenylmethyl group compared to the methoxymethyl group in the target compound. This subtle structural variation, along with its exclusion from the patent, emphasizes the impact of even minor changes on potential TGF inhibitory activity. []

3-Amino-N-cyclopentyl-6-phenylpyrazin-6-carboxamide

  • Relevance: Sharing the core 3-amino-6-phenylpyrazin-2-carboxamide structure with 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide, this compound differs in the substituent on the carboxamide nitrogen. [] The cyclopentyl group in this compound contrasts with the methoxymethyl group in the target compound. Its exclusion, despite structural similarities, underscores the significance of the carboxamide substituent in influencing the compound's activity. []

3-amino-N-cyclohexyl-6-phenylpyrazin-2-carboxamide

  • Relevance: This compound shares the 3-amino-6-phenyl-pyrazin-2-carboxamide scaffold with 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide. [] The distinguishing feature is the cyclohexyl group on the carboxamide nitrogen compared to the methoxymethyl group in the target compound. This structural difference, along with its exclusion from the patent, suggests that the size and nature of the carboxamide substituent play a crucial role in the compound's activity and potential as a TGF inhibitor. []

3-amino-N-cyclopropyl-6-phenylpyrazin-2-carboxamide

  • Relevance: This compound is structurally analogous to 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide, sharing the core 3-amino-6-phenylpyrazin-2-carboxamide structure. [] The key difference lies in the carboxamide substituent, where this compound features a cyclopropyl group compared to the methoxymethyl group in the target compound. This structural difference, alongside its exclusion from the patent, emphasizes the influence of the carboxamide substituent on the compound's potential as a TGF inhibitor. []

3-amino-6-(4-fluorophenyl)-N-methylpyrazine-2-carboxamide

    3-amino-N-methyl-6-[3-(methyloxy)phenyl]pyrazin-2-carboxamide

    • Relevance: This compound shares the 3-amino-pyrazin-2-carboxamide scaffold with 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide. [] It differs in the 6-position substituent, having a 3-(methyloxy)phenyl group instead of bromine, and the carboxamide nitrogen substituent, featuring a methyl group rather than a methoxymethyl group. These variations and the compound's exclusion from the patent highlight the importance of the specific substituents in determining activity and potential as a TGF inhibitor. []

    3-amino-6-(3-cyanophenyl)-N-methylpyrazine-2-carboxamide

    • Relevance: This compound shares the core 3-amino-pyrazin-2-carboxamide structure with 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide. [] The key differences lie in the 6-position substituent, which is a 3-cyanophenyl group instead of bromine, and the carboxamide nitrogen substituent, a methyl group in contrast to the methoxymethyl group in the target compound. These structural variations and its exclusion from the patent underline the significant role specific substituents play in determining the compound's activity and potential as a TGF inhibitor. []

    3-amino-6-[3-(methyloxy)phenyl]-N-[(3S)-piperidin-3-yl]pyrazine-2-carboxamide

    • Relevance: This compound shares the 3-amino-pyrazin-2-carboxamide core structure with 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide. [] The major difference lies in the 6-position substituent, a 3-(methyloxy)phenyl group instead of bromine, and the carboxamide nitrogen substituent, a (3S)-piperidin-3-yl group compared to the methoxymethyl group in the target compound. These variations and the compound's exclusion from the patent emphasize the significance of specific substituents for activity and potential as a TGF inhibitor. []
    • Relevance: These compounds are relevant because they belong to the same broad chemical class as 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide, which is characterized by a pyrazine ring with various substituents. [] Although the specific substituents on the pyrazine ring might differ, the shared core structure suggests potential similarities in their chemical properties and potential biological activities. [] Analyzing the exclusions of these specific R2 groups when R1 is H and n is 0 helps define the structure-activity relationship for this series of compounds. This information is particularly valuable in understanding which structural features are disfavored for the desired TGF inhibitory activity.

    Properties

    CAS Number

    1188410-10-7

    Product Name

    3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

    IUPAC Name

    3-amino-6-bromo-N-(methoxymethyl)pyrazine-2-carboxamide

    Molecular Formula

    C7H9BrN4O2

    Molecular Weight

    261.08 g/mol

    InChI

    InChI=1S/C7H9BrN4O2/c1-14-3-11-7(13)5-6(9)10-2-4(8)12-5/h2H,3H2,1H3,(H2,9,10)(H,11,13)

    InChI Key

    JGVCSFYFKISQDZ-UHFFFAOYSA-N

    SMILES

    COCNC(=O)C1=NC(=CN=C1N)Br

    Canonical SMILES

    COCNC(=O)C1=NC(=CN=C1N)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.